Triptorelin

Overview

Description

Triptorelin is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer, endometriosis, and central precocious puberty. This compound acts by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone and estrogen levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptorelin is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The process is optimized for high yield and purity. The peptide is synthesized in automated peptide synthesizers, followed by purification and lyophilization to obtain the final product. The industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the drug .

Chemical Reactions Analysis

Types of Reactions: Triptorelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various chemical reagents depending on the desired modification

Major Products Formed:

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Modified peptides with altered side chains

Scientific Research Applications

Endocrine Disorders

- Polycystic Ovary Syndrome (PCOS) : Triptorelin has shown potential in normalizing LH and FSH levels in women with PCOS, thus restoring ovulatory function and mitigating symptoms associated with hyperandrogenism. Studies indicate that this compound can help rebalance the hormonal disruptions characteristic of PCOS, enhancing fertility prospects .

- Hypothalamic Amenorrhea (HA) : In individuals suffering from HA, this compound may restore GnRH pulsatility, promoting regular menstrual cycles and improving overall hormonal balance. This application is particularly significant for enhancing estrogen production, which can alleviate risks associated with estrogen deficiency such as osteoporosis .

Pediatric Use

- Central Precocious Puberty (CPP) : this compound is utilized in treating girls with CPP to suppress premature sexual development. A study indicated that a 3-month depot formulation effectively maintained suppressed LH levels in a majority of treated patients over a year .

Oncology

- Prostate Cancer : this compound is employed as a treatment option for advanced prostate cancer. Its ability to reduce testosterone levels makes it beneficial for managing hormone-sensitive tumors. Comparative studies have shown that this compound may offer advantages over other GnRH agonists like leuprorelin in terms of LH and testosterone suppression .

- Breast Cancer : Emerging research suggests that this compound could be integrated into nanoparticle-based drug delivery systems for breast cancer therapy, enhancing treatment efficacy while minimizing side effects .

Table 1: Efficacy of this compound in Endocrine Disorders

| Condition | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Polycystic Ovary Syndrome | Normalizes LH/FSH levels; restores ovulation | Improved fertility; reduced hyperandrogenism |

| Hypothalamic Amenorrhea | Restores GnRH pulsatility; enhances estrogen production | Regular menstrual cycles; improved bone health |

| Central Precocious Puberty | Suppresses premature sexual development | Maintained appropriate growth patterns |

Table 2: this compound Use in Oncology

| Cancer Type | Treatment Objective | Results |

|---|---|---|

| Prostate Cancer | Hormonal suppression | Significant reduction in testosterone levels; improved survival rates |

| Breast Cancer | Enhanced drug delivery via nanoparticles | Promising clinical outcomes; reduced systemic toxicity |

Case Studies

- Polycystic Ovary Syndrome : A clinical trial involving women with PCOS demonstrated that administration of this compound led to normalized LH and FSH levels within three months, significantly improving ovulatory function and reducing symptoms associated with hyperandrogenism.

- Central Precocious Puberty : In a retrospective study involving 106 girls treated with this compound, over 90% exhibited adequately suppressed LH levels after six months, confirming its efficacy in managing CPP without adverse effects on growth or bone maturation .

- Prostate Cancer : A comparative study highlighted that patients receiving this compound showed superior suppression of testosterone compared to those treated with alternative GnRH agonists, contributing to better management of advanced prostate cancer .

Mechanism of Action

Triptorelin acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion. continuous administration results in the downregulation of GnRH receptors, leading to a sustained decrease in LH and FSH levels. This suppression reduces the production of testosterone in males and estrogen in females, effectively treating hormone-responsive conditions .

Comparison with Similar Compounds

Leuprorelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.

Goserelin: A GnRH agonist used for similar indications as triptorelin.

Buserelin: A GnRH agonist with applications in hormone-responsive cancers and reproductive health .

Uniqueness of this compound: this compound is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, this compound has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .

Biological Activity

Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer and central precocious puberty (CPP). Its biological activity is characterized by its ability to modulate hormonal levels, particularly through the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production. This article explores the pharmacodynamics, mechanisms of action, clinical applications, and recent research findings related to this compound.

This compound functions as a GnRH agonist, initially stimulating the release of LH and FSH from the pituitary gland. However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid levels. This mechanism is crucial for its therapeutic effects in various conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity:

- Absorption : After intramuscular injection, this compound exhibits a two-phase absorption pattern, with peak plasma concentrations occurring approximately 4 hours post-administration.

- Half-Life : The half-life varies based on administration route and patient condition, with reported values ranging from 6 minutes to several hours depending on the formulation used.

- Distribution : It is distributed throughout the body, with hepatic and renal pathways playing significant roles in its elimination.

Table 1: Pharmacokinetic Parameters

| Parameter | Healthy Adults | Adults with Renal Impairment | Adults with Hepatic Impairment |

|---|---|---|---|

| Cmax (ng/mL) | 48.2 ± 11.8 | 45.6 ± 20.5 | Not specified |

| AUCinf (h·ng/mL) | 36.1 ± 5.8 | 69.9 ± 24.6 | Not specified |

| Clearance (mL/min) | 211.9 ± 31.6 | 120.0 ± 45.0 | Not specified |

| Half-Life (h) | 2.81 ± 1.21 | 6.56 ± 1.25 | Not specified |

Prostate Cancer Treatment

This compound is widely used for managing advanced prostate cancer by inducing chemical castration through sustained suppression of testosterone levels. Clinical studies have demonstrated its efficacy in reducing tumor size and delaying disease progression.

Management of Central Precocious Puberty

In children diagnosed with CPP, this compound helps delay premature sexual development by inhibiting premature activation of the hypothalamic-pituitary-gonadal axis. Research has shown significant reductions in urinary metabolites associated with altered metabolic pathways in CPP patients following treatment with this compound .

Case Study: Efficacy in CPP

A study involving children treated with this compound demonstrated normalization of three major metabolic pathways—catecholamine metabolism, serotonin metabolism, and tricarboxylic acid cycle—indicating effective hormonal regulation .

Recent Research Findings

Recent studies have focused on enhancing the biological activity and cellular uptake of this compound through novel formulations:

- Conjugates with Tris(4-methoxyphenyl) Methanol : New derivatives have been synthesized that improve cellular uptake and exhibit enhanced antiproliferative effects against various cancer cell lines . In vitro studies showed that these conjugates significantly inhibited cell proliferation compared to standard this compound formulations.

- Sustained Release Formulations : Research on injectable silica-triptorelin acetate depots has shown comparable pharmacodynamic effects to conventional formulations while providing sustained release over extended periods .

Q & A

Basic Research Questions

Q. What are the primary research applications of Triptorelin in endocrine and reproductive studies?

this compound, a GnRH agonist, is widely used to investigate hormone-dependent pathways, particularly in prostate cancer, central precocious puberty (CPP), and fertility regulation. Key applications include:

- Hormone Suppression Studies : Evaluating its downregulation of LH/FSH after an initial surge, critical for androgen deprivation in prostate cancer .

- Diagnostic Accuracy : Validating its use in CPP via LH concentration cut-offs (e.g., ≥3.4 IU/L at 180 minutes post-injection, with 93.3% diagnostic accuracy) .

- Comparative Pharmacokinetics : Assessing sustained-release formulations (1-, 3-, 6-month) for dosing flexibility in longitudinal studies .

Q. How do researchers standardize experimental models for this compound administration in preclinical studies?

- Dosage and Formulations : Use sustained-release formulations to mimic clinical dosing intervals. For CPP models, monitor LH surges at 180-minute intervals to align with diagnostic protocols .

- Animal Models : Select species with homologous hypothalamic-pituitary-gonadal (HPG) axis responses. Include controls for GnRH receptor desensitization effects .

- Data Collection : Measure serum testosterone (males) or estradiol (females) alongside LH/FSH to capture downstream hormonal effects .

Q. What statistical methods are recommended for analyzing this compound’s diagnostic or therapeutic efficacy?

- ROC Analysis : Determine optimal LH cut-offs (e.g., ≥3.4 IU/L for CPP diagnosis; AUC = 0.973) .

- Longitudinal Data : Use mixed-effects models to account for repeated hormone measurements and inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across clinical formulations?

- Population Stratification : Account for genetic polymorphisms in GnRH receptor expression that may influence response variability .

Q. What are the critical considerations for establishing diagnostic thresholds in this compound-stimulated LH testing?

- Timing of Measurements : Prioritize 180-minute post-injection LH levels, as this interval shows the highest diagnostic accuracy (sensitivity: 96.9%; specificity: 89.3%) .

- Population-Specific Cut-offs : Adjust thresholds based on age, Tanner stage, or ethnicity in CPP cohorts to reduce false positives .

- Assay Standardization : Use ultrasensitive immunoassays validated for low hormone concentrations to minimize inter-lab variability .

Q. How should researchers design longitudinal studies to evaluate this compound’s long-term endocrine effects?

- Monitoring Protocols : Schedule regular assessments of bone density, lipid profiles, and cognitive function to capture off-target effects of prolonged hormone suppression .

- Control Groups : Include patients receiving intermittent androgen deprivation therapy (IADT) to compare with continuous this compound regimens .

- Ethical Frameworks : Align with NIH guidelines for preclinical reporting, ensuring transparency in data collection and adverse event documentation .

Q. Methodological Guidance

Q. What frameworks are optimal for formulating this compound-related research questions?

- PICO Framework : Define P opulation (e.g., prostate cancer patients), I ntervention (this compound 3-month formulation), C omparison (Leuprorelin), and O utcome (testosterone suppression rate) .

- FINER Criteria : Ensure questions are F easible (e.g., accessible patient cohorts), I nteresting (mechanistic insights), N ovel (comparisons with newer hormonal agents), E thical, and R elevant (clinical guidelines updates) .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed Protocols : Publish injection techniques (IM vs. SC), storage conditions (e.g., refrigeration requirements), and batch-specific purity data (>98% for acetate formulations) .

- Open Data Practices : Share raw hormone datasets and assay calibration details in supplementary materials to facilitate meta-analyses .

Properties

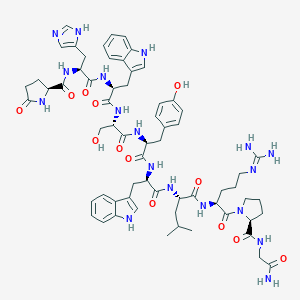

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.